molecular formula C8H13F2N B12956196 1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine

1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine

Cat. No.: B12956196
M. Wt: 161.19 g/mol
InChI Key: SYPQSMLJXWBWSX-UHFFFAOYSA-N
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Description

1-(1,1-Difluorospiro[23]hexan-5-yl)-N-methylmethanamine is a synthetic compound known for its unique spirocyclic structure, which includes a hexane ring fused with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine typically involves the reaction of a spirocyclic precursor with difluoromethylating agents. One common method includes the use of difluoromethyl sulfonium salts under basic conditions to introduce the difluoromethyl group into the spirocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,1-Difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 1-(1,1-Difluorospiro[2.3]hexan-5-yl)methanamine hydrochloride
  • 1-(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride
  • 1,1-Difluorospiro[2.3]hexan-5-ol
  • 1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol

Comparison: Compared to these similar compounds, 1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which can significantly influence its chemical reactivity and biological activity. This structural difference allows for distinct interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

1-(2,2-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine

InChI

InChI=1S/C8H13F2N/c1-11-4-6-2-7(3-6)5-8(7,9)10/h6,11H,2-5H2,1H3

InChI Key

SYPQSMLJXWBWSX-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC2(C1)CC2(F)F

Origin of Product

United States

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